(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups
Mechanism of Action
Target of Action
Quinoxaline derivatives, a core component of this compound, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase . This suggests that the compound may interact with these enzymes, inhibiting their activity and thus affecting carbohydrate metabolism.
Biochemical Pathways
Given the reported activity against alpha-glucosidase and alpha-amylase, it can be inferred that the compound may influence carbohydrate metabolism pathways .
Result of Action
Given the reported activity against alpha-glucosidase and alpha-amylase, the compound may lead to changes in carbohydrate metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone typically involves multiple stepsThe reaction conditions often require the use of solvents such as toluene, ethyl acetate, or chloroform, and may involve catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce various piperidine-containing compounds .
Scientific Research Applications
(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or photophysical properties
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: Shares a similar quinoxaline structure but differs in the substituents attached to the core.
Piperidine derivatives: Compounds like piperine and other piperidine-based molecules have similar structural features but different functional groups
Uniqueness
(2-Fluorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of fluorophenyl, quinoxalin-2-yloxy, and piperidin-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-fluorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOXKINADBYGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.